molecular formula C16H12N2OS B1201763 N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide

N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide

Cat. No. B1201763
M. Wt: 280.3 g/mol
InChI Key: XXHCDOHPIMQVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide is a member of benzothiazoles.

Scientific Research Applications

1. Applications in Tissue Damage and Inflammatory Processes

Compounds combining benzothiazole and 4-thiazolidinone frameworks, similar to N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide, have been designed and synthesized for their potential in affecting inflammatory and oxidative processes. These processes often involve free oxygen and nitrite radicals, nuclear factor κB (NF-κB), and matrix metalloproteinases (MMPs). Particularly, derivatives of these compounds have shown promising anti-inflammatory and potential wound healing effects, with some able to inhibit MMP-9 at the nanomolar level, suggesting their applicability in tissue damage treatment (Incerti et al., 2018).

2. Antiproliferative and Apoptosis-Inducing Agents in Cancer Treatment

Research on 2-(3-aminophenyl)-benzothiazole derivatives, which are structurally related to N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide, reveals their significant antiproliferative activity against various human cancer cell lines. These compounds induce cell apoptosis and cell cycle arrest in cancer cells, which is a valuable property for potential cancer therapies (Zhang et al., 2018).

3. Luminescent Properties for White Light Emission

Benzothiazole derivatives exhibit diverse luminescent properties. Certain compounds show distinct emission regions due to excited-state intramolecular proton transfer processes. These properties have been utilized in the development of white-light emitting devices, where different benzothiazole derivatives are doped into a polymer matrix to achieve saturated white-light emission. This application demonstrates the potential of benzothiazole derivatives in optoelectronics and light-emitting devices (Lu et al., 2017).

4. Tumor Hypoxia Markers

Nitroimidazole-based benzothiazole derivatives have been explored as tumor hypoxia markers. These compounds, when radiolabeled, accumulate in hypoxic tumor cells but not in aerobic cells. Their biodistribution in mice models has shown potential in localizing tumors and slow elimination from the tumor site, making them valuable in nuclear medicine for tumor diagnosis and treatment planning (Li et al., 2005).

properties

Product Name

N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

N-(3-phenyl-1,3-benzothiazol-2-ylidene)prop-2-enamide

InChI

InChI=1S/C16H12N2OS/c1-2-15(19)17-16-18(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-16/h2-11H,1H2

InChI Key

XXHCDOHPIMQVNF-UHFFFAOYSA-N

SMILES

C=CC(=O)N=C1N(C2=CC=CC=C2S1)C3=CC=CC=C3

Canonical SMILES

C=CC(=O)N=C1N(C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide
Reactant of Route 2
N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide
Reactant of Route 3
N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide
Reactant of Route 4
N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide
Reactant of Route 5
N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide
Reactant of Route 6
N-(3-phenyl-1,3-benzothiazol-2-ylidene)-2-propenamide

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